8-{[1-(3,4-dichlorobenzoyl)piperidin-4-yl]oxy}quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-{[1-(3,4-dichlorobenzoyl)piperidin-4-yl]oxy}quinoline is a synthetic organic compound that features a dichlorophenyl group, a quinolinyl group, and a piperidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-{[1-(3,4-dichlorobenzoyl)piperidin-4-yl]oxy}quinoline typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the quinolin-8-yloxy group: This can be achieved by reacting quinoline with an appropriate halogenated compound under basic conditions.
Attachment of the piperidinyl group: The piperidinyl group can be introduced through nucleophilic substitution reactions.
Formation of the methanone linkage: This step involves the reaction of the intermediate compounds with a dichlorophenyl ketone under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidinyl or quinolinyl groups.
Reduction: Reduction reactions could target the ketone group, converting it to an alcohol.
Substitution: The dichlorophenyl group may participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) can be employed.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinolin-8-yloxy-piperidin-1-yl-methanol, while reduction could produce a secondary alcohol derivative.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects, possibly as a drug candidate.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 8-{[1-(3,4-dichlorobenzoyl)piperidin-4-yl]oxy}quinoline would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and triggering downstream effects. The quinolinyl group could play a key role in binding to these targets, while the piperidinyl group might influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
(3,4-Dichlorophenyl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanol: A reduced form of the compound with an alcohol group instead of a ketone.
(3,4-Dichlorophenyl)(4-(quinolin-8-yloxy)piperidin-1-yl)ethanone: A similar compound with an ethanone linkage instead of methanone.
Uniqueness
The uniqueness of 8-{[1-(3,4-dichlorobenzoyl)piperidin-4-yl]oxy}quinoline lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
(3,4-dichlorophenyl)-(4-quinolin-8-yloxypiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Cl2N2O2/c22-17-7-6-15(13-18(17)23)21(26)25-11-8-16(9-12-25)27-19-5-1-3-14-4-2-10-24-20(14)19/h1-7,10,13,16H,8-9,11-12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNZSHEXBQHPSBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=CC3=C2N=CC=C3)C(=O)C4=CC(=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.